7-Azabicyclo[2.2.1]heptane hydrochloride
Overview
Description
7-Azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered interest in the field of organic chemistry due to its potential as a building block for various synthetic applications, including the development of pharmaceuticals and the study of mutagenicity in nitrosamines. The structure of 7-azabicyclo[2.2.1]heptane features a seven-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the five-membered ring .
Synthesis Analysis
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been approached through various methods. One approach involves the neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, which facilitates nucleophilic substitution at the 7-position, leading to a range of novel 7-substituted derivatives . Another method utilizes an aza-Prins-pinacol reaction mediated by Lewis acid from 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines, which can further undergo ring expansion to isomeric tropanones . Additionally, the synthesis of 7-azabicyclo[2.2.1]heptane has been achieved in a five-step process with an overall yield of 18%, with an alternative route providing a 36% yield but requiring large amounts of platinum oxide .
Molecular Structure Analysis
The molecular structure of 7-azabicyclo[2.2.1]heptane derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was confirmed using this method . The unique structure of the 7-azabicyclo[2.2.1]heptane motif has been shown to influence the reactivity and physical properties of the compounds it is incorporated into .
Chemical Reactions Analysis
7-Azabicyclo[2.2.1]heptane derivatives participate in a variety of chemical reactions. For example, the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring provides anti-isoepiboxidine, and base-induced epimerization can yield syn-stereoisomers . The aza-Prins-pinacol reaction used in the synthesis of these derivatives also demonstrates the versatility of the ring system in chemical transformations . Furthermore, the lack of mutagenicity in the bicyclic 7-azabicyclo[2.2.1]heptane structure suggests that it is inert to α-hydroxylation, which is typically the trigger for mutagenic events in nitrosamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-azabicyclo[2.2.1]heptane derivatives are influenced by their rigid bicyclic structure. For instance, the calculated α-C-H bond dissociation energies of the bicyclic nitrosamines are significantly larger than those of corresponding monocyclic nitrosamines, indicating lower reactivity . The barriers to rotation about the N—CO bond of the acetyl derivative and the N—NO bond of the nitroso derivative are also lower than in their unstrained analogs, which has implications for their chemical behavior .
Scientific Research Applications
Structural Characterization
7-Azabicyclo[2.2.1]heptane hydrochloride, a bridged heterocyclic nucleus found in epibatidine, has been structurally characterized as its hydrochloride salt, 7-azabicyclo[2.2.1]heptan-7-ium chloride. This study enhances the understanding of the structural aspects of this compound (Britvin & Rumyantsev, 2017).
Synthesis and Chemical Reactions
The 7-azabicyclo[2.2.1]heptane ring system can be accessed from certain pyrrolidines using an aza-Prins-pinacol reaction mediated by Lewis acid, leading to potential biological applications. Additionally, ring expansion to tropanones demonstrates the compound's versatility for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).
Biological Evaluation
N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes were synthesized and evaluated as potential ligands for neuronal nicotinic acetylcholine receptors. This research contributes to understanding the compound's potential in neurobiology (Cheng et al., 2002).
Intermediate in Chemical Reactions
7-Azabicyclo[2.2.1]heptane N-Imide acts as an intermediate in the decomposition of related compounds, leading to the formation of various hydrocarbon products. This study contributes to the understanding of the compound's behavior under thermal conditions (Dervan & Uyehara, 1976).
Synthesis Techniques
New synthesis techniques have been developed for 7-azabicyclo[2.2.1]heptane, improving the overall yield and providing insights into more efficient production methods for research and application purposes (Fraser & Swingle, 1970).
Analogue of 2-Aminoadipic Acid
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral, rigid analogue of 2-aminoadipic acid, was synthesized, illustrating the compound's potential in creating structural analogues for biochemical studies (Kubyshkin et al., 2007).
Safety And Hazards
The safety information for 7-Azabicyclo[2.2.1]heptane hydrochloride includes hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions of 7-Azabicyclo[2.2.1]heptane hydrochloride research could involve further exploration of its bioactive properties, given its potent activity as an acetylcholine nicotinic receptor agonist . Additionally, improvements in the synthesis process could also be a focus, given the stringent conditions currently required .
properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHCKZLQJDVZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585846 | |
Record name | 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptane hydrochloride | |
CAS RN |
27514-07-4 | |
Record name | 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-azabicyclo[2.2.1]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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